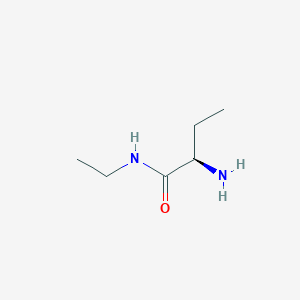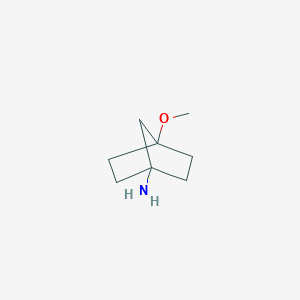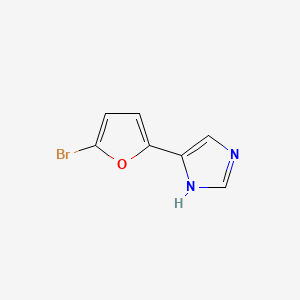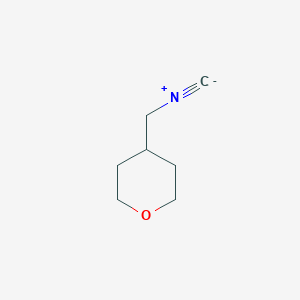
3-Ethynyl-4-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-4-methylthiophene is an organic compound with the chemical formula C8H6S. This compound features a unique structure that makes it a valuable target for research in various fields. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylthiophene can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkynes . Another method involves the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate, providing substituted thiophenes in good yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Additionally, environmentally sustainable strategies, such as the use of base-free generation of trisulfur radical anions, are being explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 3-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and iodine are employed under mild conditions.
Major Products Formed:
科学的研究の応用
3-Ethynyl-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-Ethynyl-4-methylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The compound’s unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects .
類似化合物との比較
Thiophene: The parent compound, known for its aromaticity and diverse applications.
2-Ethynylthiophene: A similar compound with an ethynyl group at the 2-position.
4-Methylthiophene: A derivative with a methyl group at the 4-position.
Uniqueness: 3-Ethynyl-4-methylthiophene stands out due to the presence of both an ethynyl group and a methyl group on the thiophene ring.
特性
分子式 |
C7H6S |
|---|---|
分子量 |
122.19 g/mol |
IUPAC名 |
3-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-5-8-4-6(7)2/h1,4-5H,2H3 |
InChIキー |
BFYOLYKNPDKMQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)





![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)

![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
